![molecular formula C13H20N2O3 B153292 Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate CAS No. 660406-84-8](/img/structure/B153292.png)
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O3 . It has a molecular weight of 252.31 g/mol . The IUPAC name for this compound is tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCC(CC1)C(=O)CC#N .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 252.14739250 g/mol .Scientific Research Applications
Organic Synthesis
“Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate” is used as a key intermediate in organic synthesis . It is involved in the synthesis of various complex organic molecules due to its unique structure and reactivity .
Pharmaceutical Research
This compound is used in the synthesis of various pharmaceutical drugs . For example, it is a key intermediate in the synthesis of Vandetanib , a medication used to treat certain types of cancer. It is also used in the synthesis of Crizotinib , a drug used in the treatment of non-small cell lung cancer.
Safety and Handling
It’s important to note that this compound should be handled with care. It is classified as a hazardous substance, with potential health risks if not handled properly .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLLBQBSHAGKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624059 | |
Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |
CAS RN |
660406-84-8 | |
Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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